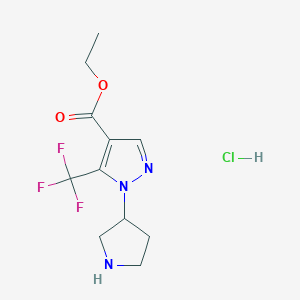

4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

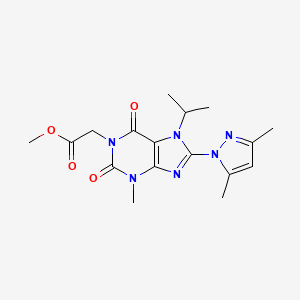

The compound “4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride” is a chemical compound with a molecular weight of 289.76 . It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , has been a topic of interest in organic chemistry . The synthesis often involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . This chemical transformation proceeds via the generation of O-acyl amidoximes, which further undergo heterocyclization .Molecular Structure Analysis

The 1,2,4-oxadiazole ring in the compound is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring serves as a convenient precursor for the generation of other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents . These processes typically proceed under harsh conditions and, in many cases, are characterized by low or moderate yields of products .Physical And Chemical Properties Analysis

The compound has a molecular weight of 289.76 . More specific physical and chemical properties such as melting point, IR spectrum, NMR data, and mass spectrometry data were not found in the search results.Applications De Recherche Scientifique

Oxadiazoles in Medicinal Chemistry

Oxadiazoles, including 1,2,4-oxadiazoles, are critical in medicinal chemistry. They serve as bioisosteric replacements for ester and amide functionalities and are featured in druglike molecules. A study by Boström et al. (2012) highlights systematic comparisons of 1,2,4- and 1,3,4-oxadiazole matched pairs, revealing that 1,3,4-oxadiazole isomers generally have lower lipophilicity, better metabolic stability, lower hERG inhibition, and improved aqueous solubility compared to 1,2,4 isomers. These differences are attributed to distinct charge distributions such as dipole moments. This study also describes novel synthetic routes for a broad spectrum of 1,3,4-oxadiazoles, underlining their relevance in drug development (Boström et al., 2012).

Insensitive Energetic Materials

Yu et al. (2017) synthesized compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, highlighting the potential of oxadiazole derivatives in developing insensitive energetic materials. These compounds, combining 1,2,5- and 1,2,4-oxadiazole rings, demonstrated moderate thermal stabilities and insensitivity to impact and friction, surpassing traditional materials like TNT in certain aspects. This research underscores the utility of oxadiazole derivatives in designing safer and efficient energetic materials (Yu et al., 2017).

Anticancer and Antiangiogenic Effects

Oxadiazole derivatives also show promise in anticancer therapy. Chandrappa et al. (2010) synthesized thioxothiazolidin-4-one derivatives with oxadiazol moieties, which exhibited significant anticancer and antiangiogenic effects in mouse models. These compounds reduced tumor volume, cell number, and prolonged the life span of tumor-bearing mice, indicating their potential as therapeutic agents in cancer treatment (Chandrappa et al., 2010).

Chemical Synthesis and Functional Group Tolerance

Guo et al. (2015) presented a facile approach to synthesize various 3,5-disubstituted-1,2,4-oxadiazoles, showcasing the flexibility and adaptability of these compounds in chemical synthesis. This method employed copper-catalyzed cascade annulation, demonstrating good functional group tolerance and operational simplicity, making 1,2,4-oxadiazoles accessible for various synthetic applications (Guo et al., 2015).

Protecting Groups in Organic Synthesis

Moormann et al. (2004) explored the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a protecting group in organic synthesis. This study demonstrated its stability under various conditions and its utility in incorporating side chains for further synthesis, highlighting the role of oxadiazoles in facilitating complex organic reactions (Moormann et al., 2004).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the search results, 1,2,4-oxadiazole derivatives have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have potential for structure-activity relationship (SAR), activity potential, and promising target for mode of action .

Safety and Hazards

While specific safety and hazard information for this compound was not found in the search results, it’s important to note that safety data can vary widely depending on the specific structure and functional groups present in the compound. For example, some 1,2,4-oxadiazole derivatives have been classified as having acute toxicity and skin and eye irritation potential .

Orientations Futures

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . This could be a potential future direction for research involving this compound.

Propriétés

IUPAC Name |

4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2.ClH/c1-6-10-7(13-11-6)8(9)2-4-12-5-3-8;/h2-5,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNFBRIFPGVEOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCOCC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2972574.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2972578.png)

![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2972581.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2972586.png)

![N-(4-chlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2972587.png)

![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2972588.png)

![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2972592.png)